5-Amino-2,4-dichlorobenzoic acid

physicochemical characterization crystallization solid-state properties

5-Amino-2,4-dichlorobenzoic acid (CAS 19861-63-3) is a disubstituted halogenated aminobenzoic acid with the molecular formula C₇H₅Cl₂NO₂ and a molecular weight of 206.02 g/mol. It belongs to the dichlorobenzoic acid class and features an amino group at C-5 and chlorine atoms at C-2 and C-4 on the benzene ring.

Molecular Formula C7H5Cl2NO2
Molecular Weight 206.02 g/mol
CAS No. 19861-63-3
Cat. No. B021857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2,4-dichlorobenzoic acid
CAS19861-63-3
Molecular FormulaC7H5Cl2NO2
Molecular Weight206.02 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1N)Cl)Cl)C(=O)O
InChIInChI=1S/C7H5Cl2NO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12)
InChIKeyGWQAKTJQXQZZNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2,4-dichlorobenzoic Acid (CAS 19861-63-3): Physicochemical Identity and Comparator Landscape for Procurement Decisions


5-Amino-2,4-dichlorobenzoic acid (CAS 19861-63-3) is a disubstituted halogenated aminobenzoic acid with the molecular formula C₇H₅Cl₂NO₂ and a molecular weight of 206.02 g/mol [1]. It belongs to the dichlorobenzoic acid class and features an amino group at C-5 and chlorine atoms at C-2 and C-4 on the benzene ring . The compound exists as a white to off-white crystalline solid with a melting point of 196–197 °C, a computed aqueous solubility of approximately 0.25 g/L at 25 °C, a predicted pKa of 2.82 ± 0.25, and a calculated LogP of approximately 2.86 [1]. Its closest structural analogs include 2,4-dichlorobenzoic acid (lacking the amino group), 5-amino-2-chlorobenzoic acid (monochloro analog), and positional isomers such as 2-amino-3,5-dichlorobenzoic acid and 3-amino-2,4-dichlorobenzoic acid, each of which exhibits measurably different physicochemical properties that preclude simple interchangeability in synthetic or formulation workflows .

Why 5-Amino-2,4-dichlorobenzoic Acid Cannot Be Replaced by Other Dichlorobenzoic or Aminobenzoic Acid Isomers


Substituting 5-amino-2,4-dichlorobenzoic acid with a structurally related analog—even one sharing the same molecular formula—introduces measurable deviations in melting point, aqueous solubility, acid dissociation constant (pKa), and lipophilicity that directly affect synthetic reactivity, purification protocol, and formulation compatibility [1]. The unique 2,4-dichloro-5-amino substitution pattern positions the amino group para to one chlorine and ortho to the carboxylic acid, creating a specific electronic environment that governs regioselectivity in downstream coupling reactions such as acetylation (96% isolated yield for the N-acetyl derivative) and diazotization . Positional isomers like 2-amino-3,5-dichlorobenzoic acid differ in pKa by approximately 1.4 log units and are insoluble in water, while the monochloro analog 5-amino-2-chlorobenzoic acid is roughly twice as water-soluble . These differences are not marginal—they represent distinct physicochemical identities that cannot be compensated for by simple adjustment of reaction conditions, making generic substitution scientifically unsound without explicit revalidation.

Quantitative Differentiation Evidence for 5-Amino-2,4-dichlorobenzoic Acid Versus Closest Structural Analogs


Melting Point: A 39–40 °C Elevation Versus the Non-Aminated Parent Compound Enables Differential Solid-Phase Purification

The melting point of 5-amino-2,4-dichlorobenzoic acid (196–197 °C) is approximately 39 °C higher than that of 2,4-dichlorobenzoic acid (157–160 °C) and approximately 10–12 °C higher than that of 5-amino-2-chlorobenzoic acid (184–188 °C) . Conversely, the positional isomer 2-amino-3,5-dichlorobenzoic acid melts at 227–230 °C, roughly 31–33 °C above the target compound . These differences reflect distinct crystal lattice energies arising from the specific arrangement of hydrogen-bond donors (amine –NH₂ and carboxyl –OH) and halogen substituents.

physicochemical characterization crystallization solid-state properties

Aqueous Solubility: 31% Lower Than 2,4-Dichlorobenzoic Acid and Intermediate Between Soluble and Insoluble Analogs

The computed aqueous solubility of 5-amino-2,4-dichlorobenzoic acid is 0.25 g/L at 25 °C, which is approximately 31% lower than 2,4-dichlorobenzoic acid (0.36 g/L at 15 °C) and 48% lower than 5-amino-2-chlorobenzoic acid (0.479 g/L) . Critically, the positional isomer 2-amino-3,5-dichlorobenzoic acid is classified as water-insoluble . This places the target compound in a distinct solubility bracket: it is not freely soluble like the monochloro analog, yet it is not practically insoluble like the 2-amino-3,5-dichloro isomer, enabling aqueous-organic biphasic reaction conditions that would fail with the insoluble comparator.

solubility reaction medium selection formulation bioavailability prediction

Acid Dissociation Constant (pKa): A 0.14–Unit Increase Over 2,4-Dichlorobenzoic Acid Modulates Reactivity in pH-Controlled Coupling Reactions

The predicted pKa of 5-amino-2,4-dichlorobenzoic acid is 2.82 ± 0.25, compared to 2.68 ± 0.25 for 2,4-dichlorobenzoic acid and 1.93–1.99 for 5-amino-2-chlorobenzoic acid . The positional isomer 2-amino-3,5-dichlorobenzoic acid has a significantly higher predicted pKa of 4.20 ± 0.10 . The ~1.4 pKa unit difference between the target compound and the 2-amino-3,5-dichloro isomer corresponds to a ~25-fold difference in acid dissociation constant (Ka), meaning that at a given pH near the pKa range, the ionization state—and thus nucleophilic reactivity of the carboxylate—differs substantially.

pKa acid-base chemistry reactivity ionization state

Lipophilicity (LogP): A 0.66–1.71 Log Unit Span Separates the Target Compound From Its Monochloro Analog, Impacting Chromatographic Retention and Membrane Partitioning

The calculated LogP of 5-amino-2,4-dichlorobenzoic acid ranges from 2.0 (PubChem XLogP3-AA) to 2.86 (chemblink/ACD Labs), compared to 2.8 (XLogP3) for 2,4-dichlorobenzoic acid and 1.15–2.20 for 5-amino-2-chlorobenzoic acid [1]. The positional isomer 2-amino-3,5-dichlorobenzoic acid has a LogP of 2.6–2.86, overlapping with the target compound . However, the monochloro analog is substantially less lipophilic by approximately 0.66–1.71 LogP units, corresponding to a 4.6- to 51-fold difference in octanol-water partition coefficient.

lipophilicity LogP chromatography ADME prediction

Synthetic Intermediate Utility: 96% Acetylation Yield Demonstrates Efficient Derivatization for Quinolone Antibacterial Precursor Synthesis

Treatment of 5-amino-2,4-dichlorobenzoic acid (8.0 g, 0.041 mol) with acetic anhydride (27 mL) in glacial acetic acid (150 mL) at room temperature for 30 minutes yields the corresponding N-acetyl derivative as a white solid in 96% isolated yield (9.6 g), with identity confirmed by ¹H NMR (400 MHz) . This near-quantitative acetylation demonstrates the nucleophilic competence of the C-5 amino group in the presence of the electron-withdrawing 2,4-dichloro substitution pattern. The resulting acetamide intermediate serves as a key building block in multi-step syntheses of quinolone-3-carboxylic acid derivatives, a class of antibacterial agents . In contrast, 2,4-dichlorobenzoic acid (lacking the amino group) cannot participate in this amidation pathway and must instead enter quinolone syntheses through a six-step sequence involving nitration, reduction, and subsequent functionalization—adding two additional synthetic steps [1].

synthetic chemistry quinolone antibiotics heterocyclic synthesis acetylation

Commercial Purity Specifications: 95–98% Minimum Purity With HPLC Verification and Cold-Chain Storage Requirements Distinguish Procurement Handling From Ambient-Stable Analogs

Commercially available 5-amino-2,4-dichlorobenzoic acid is supplied at ≥95% to ≥98% purity (minimum, by HPLC), with moisture content specified at ≤0.5% maximum [1]. Vendors specify storage at 2–8 °C with protection from light, and some require cold-chain shipping (wet ice) . In comparison, 2,4-dichlorobenzoic acid is typically supplied at ≥98% purity with ambient storage conditions and no light-sensitivity requirement , while 2-amino-3,5-dichlorobenzoic acid is also stored at ambient temperature in a cool, dry place . The more stringent storage requirements for the target compound reflect the presence of the light-sensitive aromatic amine functionality, which is absent in the non-aminated analog.

procurement specifications purity analysis storage quality control

Validated Application Scenarios for 5-Amino-2,4-dichlorobenzoic Acid Based on Quantitative Differentiation Evidence


Quinolone-3-Carboxylic Acid Antibacterial Intermediate Synthesis

The target compound serves as a direct precursor for constructing quinolone-3-carboxylic acid antibacterials. Its pre-installed C-5 amino group enables immediate N-acetylation (96% yield) or diazotization, bypassing the nitration-reduction sequence required when starting from 2,4-dichlorobenzoic acid . This two-step synthetic economy advantage is meaningful for medicinal chemistry groups synthesizing quinolone analog libraries where cumulative yield preservation across multiple steps determines the feasibility of scale-up. The intermediate aqueous solubility (0.25 g/L) supports biphasic reaction conditions during the cyclization step, unlike the water-insoluble 2-amino-3,5-dichloro isomer which would require fully non-aqueous conditions .

Pyrimido-Thiazolo-Quinoxaline Heterocyclic Derivative Synthesis

5-Amino-2,4-dichlorobenzoic acid is specifically cited as a reagent in the synthesis of pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline derivatives, a class of compounds investigated for anti-inflammatory and analgesic activity . The distinct 5-amino-2,4-dichloro orientation places the nucleophilic amine at a position that directs the regiochemistry of heterocycle annulation differently than would be achieved with 3-amino-2,4-dichlorobenzoic acid or 2-amino-3,5-dichlorobenzoic acid. The pKa of 2.82 ensures the carboxyl group remains predominantly protonated under mildly acidic cyclization conditions (pH 2–3), preventing undesired carboxylate participation in side reactions .

Analytical Method Development and Reference Standard Qualification

The compound's well-defined melting point (196–197 °C), distinct LogP (2.86 by ACD/Labs), and characteristic UV-active dichloroaniline chromophore make it suitable as a system suitability standard for HPLC method development targeting halogenated aminobenzoic acid impurities in pharmaceutical intermediates . Its intermediate retention characteristics on reversed-phase columns (predicted retention between the less-retentive monochloro analog and more-retentive fully insoluble isomer) provide a useful midpoint for gradient calibration. The commercially available 98% HPLC-verified grade with specified moisture content (≤0.5%) supports its use as a secondary reference standard in quality control laboratories .

Structure-Activity Relationship (SAR) Studies on Halogenated Aminobenzoic Acid Pharmacophores

For medicinal chemistry programs exploring aminobenzoic acid-based pharmacophores—including antifolate antibacterials, kinase inhibitors, or anti-inflammatory agents—the target compound provides a specific data point in halogen scanning libraries . Its measured LogP (~2.86) and pKa (2.82) fill the physicochemical space between the monochloro analog (LogP ~1.5, pKa ~1.96) and the insoluble 2-amino-3,5-dichloro isomer (LogP ~2.86, pKa 4.20), allowing SAR interpretation of how incremental halogenation and amino group positioning affect potency, solubility-limited absorption, and metabolic stability . The commercial availability at 95–98% purity with cold-chain logistics ensures material integrity for reproducible biological assay data [1].

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